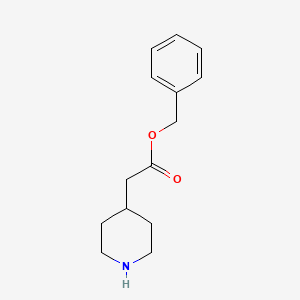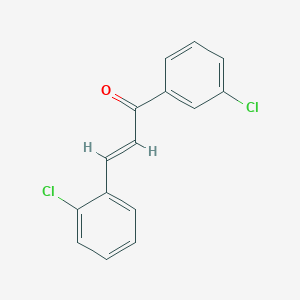
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as Clomazone, is an herbicide that is widely used in agriculture to control weeds. It belongs to the family of synthetic auxins, which are plant hormones that regulate growth and development. Clomazone is a selective herbicide, which means that it targets specific weeds while leaving the crop plants unharmed.
Wirkmechanismus
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. Carotenoids protect the plant from oxidative damage caused by sunlight. Without carotenoids, the plant becomes vulnerable to oxidative stress, leading to the death of the plant. This compound selectively targets weeds that are sensitive to the inhibition of carotenoid biosynthesis, while leaving the crop plants unharmed.
Biochemical and Physiological Effects:
This compound has been shown to have a broad spectrum of biochemical and physiological effects on plants. It affects the growth and development of the plant by altering the balance of auxins, which are plant hormones that regulate growth and development. This compound also affects the photosynthetic machinery of the plant by inhibiting the biosynthesis of carotenoids. In addition, this compound has been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has several advantages as a tool for studying plant growth and development. Its selective herbicidal activity allows researchers to study the effects of auxins on plant growth and development without affecting the crop plants. This compound is also relatively easy to use and has a long shelf life. However, there are also some limitations to the use of this compound in lab experiments. Its effects on plant growth and development can be affected by environmental factors such as light and temperature. In addition, the use of this compound in field experiments can have unintended effects on non-target species and the environment.
Zukünftige Richtungen
There are several future directions for the use of (2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one in scientific research. One area of research is the development of new herbicides based on the structure of this compound. Another area of research is the use of this compound as a tool to study the role of auxins in plant growth and development. In addition, there is a growing interest in the use of this compound as a tool to study the effects of environmental stress on plant growth and development. Finally, there is a need for further research on the environmental impact of this compound and its potential effects on non-target species.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in cancer therapy. In recent years, there has been a growing interest in the use of this compound as a tool to study plant growth and development. Its selective herbicidal activity makes it a valuable tool to study the role of auxins in plant growth and development.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGAHMQRKMBGBK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)
![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)
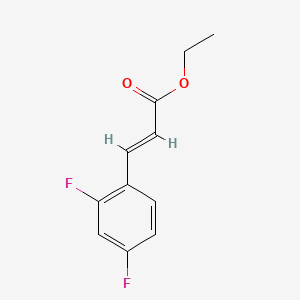


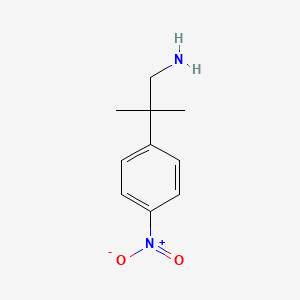
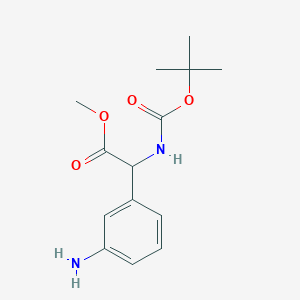

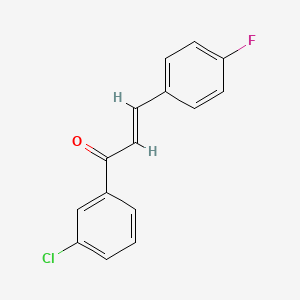
![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)
